Taraxasterol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of taraxasterol begins with squalene, which undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene . This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and ring formations result in the tertiary taraxasteryl cation, which is deprotonated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from dandelion roots, where it is present in significant quantities. The extraction process often includes solvent extraction followed by chromatographic purification to isolate this compound from other triterpenoids and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to yield corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine in the presence of a catalyst to introduce halogen atoms into the this compound molecule.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Anti-Inflammatory Effects

Taraxasterol exhibits potent anti-inflammatory properties. Studies have demonstrated that it can reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models. For instance, in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), this compound significantly improved survival rates and reduced serum inflammatory mediators .

2. Antioxidant Activity

The compound also displays strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. Research indicates that this compound enhances the expression of key proteins involved in mitochondrial function and antioxidant defense mechanisms, thereby mitigating cellular damage caused by reactive oxygen species .

3. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to suppress tumor growth and proliferation in various cancer cell lines, including prostate cancer cells. The mechanism involves blocking specific signaling pathways associated with cell cycle regulation and apoptosis .

Therapeutic Applications

This compound's therapeutic applications span several medical conditions:

Case Studies

Several studies have documented the efficacy of this compound in clinical and experimental settings:

- Anti-Arthritic Effects : A study demonstrated that administering this compound significantly decreased inflammatory markers in a mouse model of arthritis, showcasing its potential as a treatment for inflammatory joint diseases .

- Cancer Research : In vitro studies indicated that this compound inhibited the growth of androgen-independent prostate cancer cells by inducing cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent .

- Liver Protection : Experimental models have shown that this compound reduces liver damage induced by toxins, highlighting its protective role against hepatic injuries .

Wirkmechanismus

Taraxasterol exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: Reduces levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Anti-oxidative Action: Reduces oxidative stress by modulating the expression of antioxidant enzymes and transcription factors.

Anti-carcinogenic Action: Promotes apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Taraxasterol is unique among triterpenoids due to its specific molecular structure and bioactive properties. Similar compounds include:

Lupeol: Another triterpenoid with anti-inflammatory and anti-carcinogenic properties, but with a different molecular structure.

β-Amyrin: A triterpenoid with similar anti-inflammatory properties but differing in its biosynthetic pathway and molecular structure.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties, but structurally distinct from this compound.

This compound stands out due to its specific combination of anti-inflammatory, anti-oxidative, and anti-carcinogenic activities, making it a valuable compound for further research and therapeutic applications .

Eigenschaften

CAS-Nummer |

1059-14-9 |

|---|---|

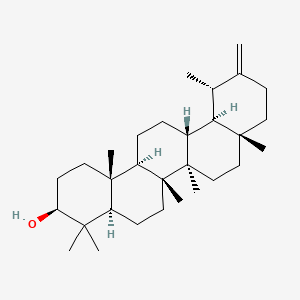

Molekularformel |

C30H50O |

Molekulargewicht |

426.7 g/mol |

IUPAC-Name |

(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

XWMMEBCFHUKHEX-SITXLVLJSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |

Isomerische SMILES |

CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C |

Kanonische SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |

Aussehen |

Solid powder |

melting_point |

225.5 - 226 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Taraxasterol; Isolactucerol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.